1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-pyridin-3-ylthiourea
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Overview
Description
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA is a complex organic compound that features a benzothiazole ring fused with a phenyl group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA include other benzothiazole derivatives, such as:
- 1,3-Benzothiazole
- 2-Phenylbenzothiazole
- 6-Methylbenzothiazole
Uniqueness
What sets N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N’-(3-PYRIDYL)THIOUREA apart from these similar compounds is its unique combination of the benzothiazole, phenyl, and pyridyl groups, which confer distinct chemical and biological properties . This unique structure allows for specific interactions with molecular targets that may not be possible with other benzothiazole derivatives .
Properties
Molecular Formula |
C20H16N4S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C20H16N4S2/c1-13-4-9-17-18(11-13)26-19(24-17)14-5-7-15(8-6-14)22-20(25)23-16-3-2-10-21-12-16/h2-12H,1H3,(H2,22,23,25) |
InChI Key |
UNUASVWAXFPFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC4=CN=CC=C4 |
Origin of Product |
United States |
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